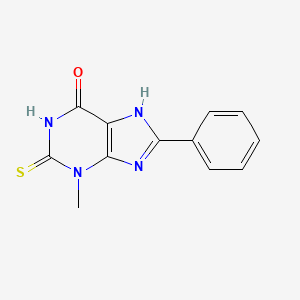
6-Hydroxy-3-methyl-8-phenyl-3,7-dihydro-2H-purine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hidroxi-3-metil-8-fenil-3,7-dihidro-2H-purina-2-tiona es un compuesto heterocíclico que pertenece a la familia de las purinas. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de purina con varios sustituyentes, como un grupo hidroxilo, un grupo metilo y un grupo fenilo. La presencia de estos grupos funcionales confiere propiedades químicas y físicas distintas al compuesto, lo que lo hace de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Hidroxi-3-metil-8-fenil-3,7-dihidro-2H-purina-2-tiona normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común comienza con la preparación del núcleo de purina, seguida de la introducción de los sustituyentes hidroxilo, metilo y fenilo. Las condiciones de reacción a menudo implican el uso de ácidos o bases fuertes, temperaturas altas y catalizadores específicos para facilitar las transformaciones deseadas.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía, y medidas de control de calidad para verificar la composición química y las propiedades del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Hidroxi-3-metil-8-fenil-3,7-dihidro-2H-purina-2-tiona puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede reducirse para formar diferentes derivados con grupos funcionales alterados.
Sustitución: El grupo fenilo puede participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo, agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción pueden variar según la transformación deseada, pero normalmente implican temperaturas controladas, disolventes y catalizadores.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
6-Hidroxi-3-metil-8-fenil-3,7-dihidro-2H-purina-2-tiona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 6-Hidroxi-3-metil-8-fenil-3,7-dihidro-2H-purina-2-tiona implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
6-Hidroxi-3-metil-8-fenil-3,7-dihidro-2H-purina-2-ona: Estructura similar pero con un grupo cetona en lugar de un grupo tiona.
6-Hidroxi-3-metil-8-fenil-3,7-dihidro-2H-purina-2-selenona: Estructura similar pero con un grupo selenona en lugar de un grupo tiona.
Singularidad
La singularidad de 6-Hidroxi-3-metil-8-fenil-3,7-dihidro-2H-purina-2-tiona radica en su combinación específica de grupos funcionales, lo que confiere una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
103258-00-0 |
|---|---|
Fórmula molecular |
C12H10N4OS |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
3-methyl-8-phenyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C12H10N4OS/c1-16-10-8(11(17)15-12(16)18)13-9(14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,15,17,18) |
Clave InChI |
YXTZFTASILVOQY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=S)NC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


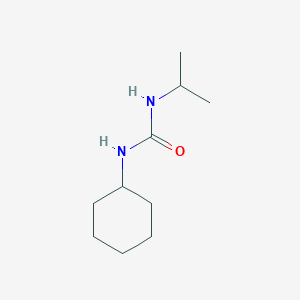

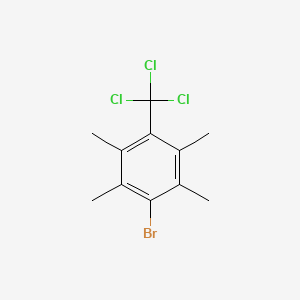

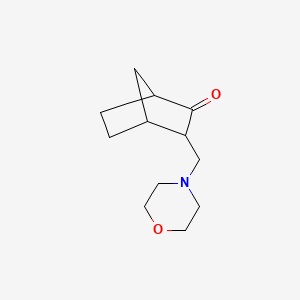

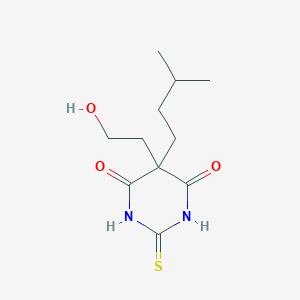
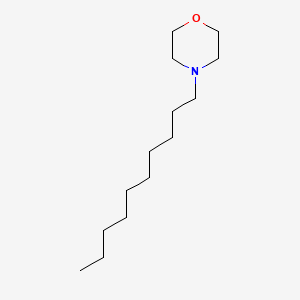
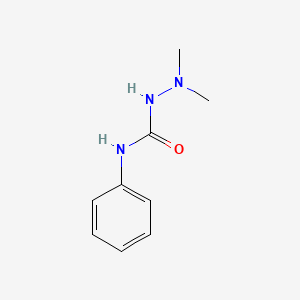
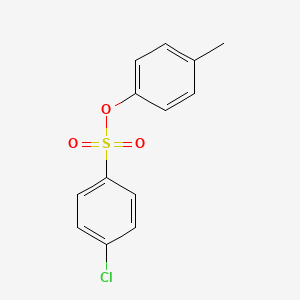



![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
